Labetalol Hydrochloride

Descripción

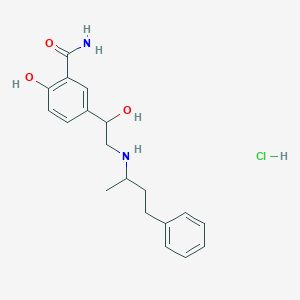

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVZLXWQESQGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044654 | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-64-6, 72487-34-4 | |

| Record name | Labetalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Stereochemical Analysis of Labetalol Hydrochloride

Chirality and Stereoisomeric Composition of Labetalol (B1674207) Hydrochloride

The presence of two chiral centers in the labetalol molecule means it can exist as four different stereoisomers. wikipedia.orgpharmacophorejournal.comnewdrugapprovals.org Labetalol is administered clinically as a racemic mixture, containing approximately equal amounts of these four stereoisomers. nih.gov This mixture is a combination of two diastereoisomeric pairs. pfizer.comnih.govrxlist.compfizer.comt3db.ca The pharmacological action of labetalol is the sum of the activities of its constituent isomers, which differ significantly in their effects on the adrenergic system. mdpi.comnih.gov

The four stereoisomers of labetalol arise from the different spatial configurations (R or S) at the two chiral centers. This results in two pairs of enantiomers, which are diastereomers to each other. The stereoisomers are designated as (R,R), (S,S), (R,S), and (S,R)-labetalol. nih.gov The drug product is a molecular complex of these two diastereoisomeric pairs. pfizer.compfizer.compfizer.com The (R,R)- and (S,S)-isomers form one enantiomeric pair, while the (R,S)- and (S,R)-isomers form the other.

| Stereoisomer | Configuration at Chiral Center 1 | Configuration at Chiral Center 2 | Diastereoisomeric Pair |

| (R,R)-Labetalol | R | R | Pair A |

| (S,S)-Labetalol | S | S | Pair A |

| (R,S)-Labetalol | R | S | Pair B |

| (S,R)-Labetalol | S | R | Pair B |

This table presents the four stereoisomers of Labetalol, their configurations, and their grouping into diastereoisomeric pairs.

The pharmacological activity of racemic labetalol is not evenly distributed among its four stereoisomers. Instead, specific isomers are responsible for its dual alpha (α) and beta (β) adrenergic receptor blockade. nih.gov

(R,R)-Isomer (Dilevalol) : This isomer is primarily responsible for the drug's non-selective β-adrenergic receptor blocking activity. wikipedia.orgmdpi.comnih.gov It is also referred to as dilevalol (B1670639) and constitutes 25% of the racemic mixture. pfizer.comnih.govnih.govrxlist.compfizer.com Dilevalol itself is a mixed non-selective β-blocker and a selective α₁-blocker. wikipedia.orgnewdrugapprovals.org It was previously marketed as a single-enantiomer drug but was withdrawn due to hepatotoxicity concerns, an effect not observed with the racemic mixture. mdpi.comdrugfuture.com

(S,R)-Isomer : This isomer is a potent and selective α₁-adrenergic receptor antagonist. wikipedia.orgnewdrugapprovals.orgnih.govdrugfuture.com This activity contributes to the vasodilation and reduction in peripheral resistance seen with labetalol administration.

(S,S)- and (R,S)-Isomers : These two stereoisomers are considered largely inactive or possess only minimal adrenergic receptor blocking activity. wikipedia.orgpharmacophorejournal.comnewdrugapprovals.orgmdpi.comnih.gov

The combination of these distinct isomeric activities within a single formulation allows labetalol to function as a blocker of both α₁ and β receptors. pharmacophorejournal.com

| Stereoisomer | Common Name | Primary Receptor Target | Pharmacological Activity |

| (R,R)-Labetalol | Dilevalol | β-adrenergic receptors | Non-selective β-blocker. wikipedia.orgmdpi.comnih.gov |

| (S,R)-Labetalol | - | α₁-adrenergic receptors | Potent selective α₁-blocker. wikipedia.orgnewdrugapprovals.orgdrugfuture.com |

| (S,S)-Labetalol | - | - | Inactive. wikipedia.orgpharmacophorejournal.comnewdrugapprovals.org |

| (R,S)-Labetalol | - | - | Inactive. wikipedia.orgpharmacophorejournal.comnewdrugapprovals.org |

This table summarizes the specific pharmacological activities and receptor targets for each of the four stereoisomers of Labetalol.

Identification and Characterization of Diastereoisomeric Pairs

Crystallographic and Conformational Studies

Academic research into the solid-state structure of labetalol hydrochloride provides insight into its molecular conformation. Crystallographic studies have been performed on individual isomers to determine their absolute configuration and preferred spatial arrangement.

A study on a high-melting polymorph of (R,R)-Labetalol hydrochloride successfully determined its absolute configuration to be R,R. iucr.org The analysis revealed the presence of two crystallographically independent molecules in the unit cell, which exhibit different conformations in the propyl chain. iucr.org Both molecules adopt a conformation that is intermediate between a 'perpendicular-trans' and 'planar-trans' arrangement. iucr.org Such studies are crucial for understanding the structure-activity relationship, as the molecule's conformation dictates its ability to bind effectively to its target receptors. iucr.org Further research has also investigated the solubility and thermodynamic properties of this compound in various solvents, which is essential for optimizing its crystallization process in industrial manufacturing. acs.org

| Property | Value |

| Compound | (R,R)-Labetalol hydrochloride iucr.org |

| Crystal System | Orthorhombic iucr.org |

| Space Group | P2₁2₁2₁ iucr.org |

| Molecules per Asymmetric Unit | 2 iucr.org |

| Molecular Conformation | Intermediate between 'perpendicular-trans' and 'planar-trans' iucr.org |

This table provides a summary of crystallographic data for the (R,R)-isomer of this compound based on published research findings.

Synthetic Methodologies and Derivatization Strategies for Labetalol Hydrochloride

Review of Established Labetalol (B1674207) Hydrochloride Synthetic Routes

The synthesis of labetalol hydrochloride has been approached through several established routes, often involving the strategic construction of its key structural features. One common method involves the reaction of 5-(bromoacetyl)-2-hydroxybenzamide with 1-methyl-3-phenylpropylamine (B141231). This is followed by the reduction of the resulting intermediate keto-amine. quickcompany.in The final step is the formation of the hydrochloride salt.

A frequently cited synthetic pathway commences with the condensation of 5-bromoacetylsalicylamide with N-benzyl-N-(1-methyl-3-phenylpropyl)amine. The resulting product is then subjected to reduction, typically using hydrogen gas over a palladium-platinum on carbon catalyst, to yield labetalol. newdrugapprovals.org The hydrochloride salt is subsequently formed.

Another established route involves the reductive condensation of 5-(N,N-dibenzylglycyl)salicylamide with benzylacetone (B32356). newdrugapprovals.org This is followed by catalytic hydrogenation to produce the final labetalol structure. Furthermore, a synthesis starting from methyl 5-(2-amino-1-hydroxyethyl)salicylate hydrochloride has been described. newdrugapprovals.org This intermediate is treated with ammonia (B1221849) to form the corresponding salicylamide (B354443), which is then condensed with benzylacetone and reduced. newdrugapprovals.org

Patented processes often aim to improve yield and purity. googleapis.com One such process details the reaction of 4-phenylbutan-2-amine with 5-(bromoacetyl)-2-hydroxybenzamide. quickcompany.ingoogle.com The intermediate is then reduced using sodium borohydride (B1222165) in the presence of a base. quickcompany.ingoogle.com The crude this compound is then purified through recrystallization. quickcompany.ingoogle.com

The key starting materials and general reaction types for these established routes are summarized in the table below.

| Starting Material 1 | Starting Material 2 | Key Reaction Steps | Reference |

| 5-(Bromoacetyl)-2-hydroxybenzamide | 1-Methyl-3-phenylpropylamine | Condensation, Reduction | quickcompany.in |

| 5-Bromoacetylsalicylamide | N-Benzyl-N-(1-methyl-3-phenylpropyl)amine | Condensation, Catalytic Hydrogenation | newdrugapprovals.org |

| 5-(N,N-Dibenzylglycyl)salicylamide | Benzylacetone | Reductive Condensation, Catalytic Hydrogenation | newdrugapprovals.org |

| Methyl 5-(2-amino-1-hydroxyethyl)salicylate hydrochloride | Ammonia, Benzylacetone | Amidation, Condensation, Reduction | newdrugapprovals.org |

| 4-Phenylbutan-2-amine | 5-(Bromoacetyl)-2-hydroxybenzamide | Condensation, Reduction (Sodium Borohydride) | quickcompany.ingoogle.com |

Novel Approaches in this compound Synthesis (If identified in research)

Research into the synthesis of this compound has also explored novel approaches aimed at improving efficiency, cost-effectiveness, and environmental friendliness. One patented novel process focuses on achieving higher yield and purity. quickcompany.in This process involves reacting 1-methyl-3-phenylpropylamine with 5-(bromoacetyl)-2-hydroxybenzamide in a suitable solvent like methanol (B129727). quickcompany.in The subsequent reduction of the intermediate is carried out with sodium borohydride in the presence of a base such as sodium hydroxide. quickcompany.in A key feature of this process is the purification step, which involves washing with toluene (B28343) and water to remove unreacted starting materials, followed by recrystallization from methanol and isopropyl alcohol to yield highly pure this compound. google.com This method is described as simple, convenient, economical, and environmentally friendly. quickcompany.in

Chemical Modification and Derivatization for Pharmacological Probing

The unique pharmacological profile of labetalol, with its dual α- and β-adrenergic blocking activity, has prompted significant interest in its chemical modification and derivatization. nih.gov These studies aim to understand the structure-activity relationships and to develop analogues with potentially improved therapeutic properties. Labetalol has two chiral centers, leading to four stereoisomers, each with distinct pharmacological activities. newdrugapprovals.org The (R,R)-isomer, also known as dilevalol (B1670639), is primarily responsible for the β-blocking activity, while the (S,R)-isomer contributes most of the α-blocking activity. newdrugapprovals.orgnih.gov

Synthesis and Evaluation of Labetalol Analogues

The synthesis of labetalol analogues has been a key strategy in exploring its pharmacological properties. A stereoselective synthesis of all four stereoisomers of labetalol has been developed, allowing for the individual evaluation of their α- and β1-adrenergic blocking activities. nih.gov This research confirmed that the (R,R)-isomer possesses the majority of the β1-blocking activity with minimal α-blocking effects. nih.gov

Further derivatization efforts have included the synthesis of a pyrrolo analogue of labetalol, investigating the concept of indole-phenol bioisosterism. acs.org Additionally, oxypropanolamine analogues of labetalol have been synthesized and evaluated for their α- and β-adrenoceptor blocking activities. researchgate.net These studies involve modifying the core structure of labetalol to probe the impact of these changes on its interaction with adrenergic receptors. The exploration of these analogues contributes to a deeper understanding of the structural requirements for dual adrenergic blockade and may lead to the development of new therapeutic agents.

Molecular Mechanism of Adrenergic Receptor Modulation by Labetalol Hydrochloride

Comprehensive Analysis of Alpha-1 Adrenergic Receptor Antagonism

Labetalol (B1674207) hydrochloride competitively blocks alpha-1 adrenergic receptors, which are primarily located on vascular smooth muscle. patsnap.comwikipedia.orgnih.gov The activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) leads to vasoconstriction. patsnap.comnih.gov By antagonizing these receptors, labetalal induces vasodilation, resulting in a decrease in peripheral vascular resistance. patsnap.compatsnap.com This action is a key contributor to its blood pressure-lowering effects. patsnap.comdrugbank.com The antagonism is reversible, allowing for a dynamic interaction with the receptor. wikipedia.org

Competitive Binding Kinetics at Alpha-1 Adrenergic Receptors

Labetalol hydrochloride exhibits competitive antagonism at alpha-1 adrenergic receptors. pfizer.commedchemexpress.comdroracle.ai This means it vies with endogenous agonists, such as norepinephrine, for the same binding sites on the receptor. patsnap.comnih.gov The affinity of labetalol for the alpha-1 adrenergic binding site has been quantified in research, with one study reporting an IC50 value of 15 μM on rabbit uterine membranes. medchemexpress.com The IC50 value represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

Receptor Specificity and Subtype Interactions

This compound demonstrates selective antagonism for alpha-1 adrenergic receptors over alpha-2 receptors. pfizer.comnih.govdroracle.ai There are three main subtypes of alpha-1 receptors: α1A, α1B, and α1D. While detailed information on labetalol's interaction with each specific subtype is not extensively elaborated in the provided search results, its primary action is characterized as selective for the alpha-1 receptor class as a whole. pfizer.comnih.govdroracle.ai

Non-Selective Beta-Adrenergic Receptor Antagonism

In addition to its alpha-blocking properties, this compound is a non-selective competitive antagonist of both beta-1 and beta-2 adrenergic receptors. pfizer.commedchemexpress.compatsnap.comwikipedia.orgdrugbank.com This means it blocks the effects of catecholamines at both of these receptor subtypes throughout the body. wikipedia.orggoodrx.com The antagonism at these receptors is also competitive and reversible. wikipedia.org

Competitive Binding Kinetics at Beta-1 and Beta-2 Adrenergic Receptors

This compound competitively binds to both beta-1 and beta-2 adrenergic receptors. pfizer.comdroracle.ai Studies have shown its affinity for these receptors, with one study on guinea pig cardiac and lung membranes reporting IC50 values of 0.8 μM and 4.0 μM for beta-adrenergic sites, respectively. medchemexpress.commedchemexpress.com This indicates a higher affinity for beta-receptors compared to alpha-receptors. medchemexpress.commedchemexpress.com Labetalol is considered to be approximately equipotent in its ability to block beta-1 and beta-2 receptors. wikipedia.org Research exploring the kinetic selectivity of various beta-blockers has highlighted the importance of a ligand's hydrophobic properties in influencing its association rate (k on) and affinity for the beta-1 adrenoceptor. nih.gov

Intrinsic Sympathomimetic Activity (ISA) at Beta-2 Adrenergic Receptors

Labetalol possesses intrinsic sympathomimetic activity (ISA), particularly as a partial agonist at beta-2 adrenergic receptors located in vascular smooth muscle. pfizer.comwikipedia.org This means that while it primarily acts as a blocker, it can also weakly stimulate these receptors. wikipedia.org This partial agonism at beta-2 receptors contributes to the vasodilation effect of labetalol. wikipedia.org Studies in animal models have demonstrated this beta-2 agonist activity. pfizer.com This property differentiates labetalol from some other beta-blockers and may be beneficial in certain clinical situations. wikipedia.orgtaylorandfrancis.com

Mechanistic Implications of Dual Alpha- and Beta-Adrenergic Receptor Blockade

The dual alpha- and beta-adrenergic receptor blockade by this compound results in a unique and complementary set of physiological effects. pfizer.commedchemexpress.compatsnap.comwikipedia.orgdrugbank.com The antagonism of alpha-1 receptors leads to vasodilation and a reduction in peripheral vascular resistance. patsnap.comdrugbank.com Simultaneously, the blockade of beta-1 receptors in the heart leads to a decrease in heart rate and myocardial contractility, which reduces cardiac output. patsnap.compatsnap.com

This combined action allows for the lowering of blood pressure without the reflex tachycardia that can occur with pure alpha-blockers, or the initial increase in peripheral resistance sometimes seen with pure beta-blockers. wikipedia.orgccjm.org The ratio of alpha- to beta-blockade differs depending on the route of administration, being approximately 1:3 after oral administration and 1:7 following intravenous administration. pfizer.comdrugbank.comfda.gov This dual mechanism provides a balanced approach to blood pressure control. patsnap.compatsnap.com

Exploration of Membrane Stabilizing Activity

This compound exhibits membrane stabilizing activity, a property akin to that of local anesthetics and Class I antiarrhythmic agents. wikipedia.orgcvpharmacology.com This effect is distinct from its adrenergic receptor blockade and is typically observed at concentrations higher than those required for its alpha- and beta-blocking actions. fda.govpfizer.compfizermedicalinformation.comfda.gov The underlying mechanism of this activity is attributed to the drug's ability to decrease sodium entry into the cell, which in turn reduces the firing of the action potential. wikipedia.org While this property is well-documented in animal studies, its clinical significance at therapeutic doses is considered limited, with pronounced effects more likely in overdose situations. fda.govbjgp.org

Detailed Research Findings

Electrophysiological studies using conventional microelectrode techniques on isolated canine cardiac tissues have provided detailed insights into the membrane stabilizing effects of labetalol.

In cardiac Purkinje fibers, labetalol has been shown to induce changes characteristic of a Class I antiarrhythmic agent. It causes a concentration-dependent reduction in both the action potential amplitude (APA) and the maximum rate of depolarization (Vmax). nih.govnih.gov For instance, at a concentration of 10 microM, labetalol significantly reduces Vmax. This effect on Vmax is also dependent on the frequency of stimulation, a hallmark of sodium channel blockade. nih.gov Furthermore, labetalol shifts the membrane responsiveness curve in the hyperpolarizing direction, indicating a depression of the fast sodium current. nih.gov A 10 microM concentration of labetalol was found to shift this curve by approximately 10 mV. nih.gov

The effect of labetalol on action potential duration (APD) varies between different cardiac tissues. In Purkinje fibers, labetalol decreases APD. nih.govnih.gov Conversely, in ventricular muscle fibers, low concentrations of labetalol (1-3 microM) have been observed to significantly increase the APD, an effect more characteristic of a Class III antiarrhythmic. nih.govnih.gov Atrial fibers, however, appear to be less sensitive to labetalol's effects. nih.gov

Depolarization of Purkinje fibers with an increased external potassium concentration potentiates labetalol's effects on reducing APA and Vmax, while blocking its effect on APD. nih.gov Despite these pronounced effects on the fast sodium channels, labetalol does not significantly affect the slow inward current, as demonstrated by its lack of effect on the slow response action potentials in potassium-depolarized, barium-treated Purkinje fibers. nih.gov

The following tables summarize the electrophysiological effects of this compound on canine cardiac tissues as observed in research studies.

Table 1: Effect of Labetalol on Action Potential Parameters in Canine Purkinje Fibers

| Concentration (microM) | Effect on Action Potential Amplitude (APA) | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Duration (APD) |

| 1-10 | Concentration-dependent reduction nih.govnih.gov | Concentration-dependent reduction nih.govnih.gov | Decreased nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Table 2: Effect of Labetalol on Action Potential Duration (APD) in Different Canine Cardiac Tissues

| Tissue Type | Concentration (microM) | Effect on APD |

| Purkinje Fibers | 1-10 | Decreased nih.govnih.gov |

| Ventricular Fibers | 1-3 | Significantly increased nih.govnih.gov |

| Atrial Fibers | Not specified | Not very sensitive nih.gov |

This table is interactive. You can sort and filter the data.

Table 3: Summary of Other Electrophysiological Effects of Labetalol (10 microM) on Canine Purkinje Fibers

| Parameter | Observation |

| Membrane Responsiveness Curve | Shifted by ~10 mV in the hyperpolarizing direction nih.gov |

| Ratio of Effective Refractory Period to APD | Increased in both normally and depolarized fibers nih.gov |

| Vmax in Depolarized Fibers (8-12 mM K+) | Effect potentiated nih.gov |

| APD in Depolarized Fibers (8-12 mM K+) | Effect blocked nih.gov |

| Slow Response Action Potential | Not significantly affected nih.gov |

This table is interactive. You can sort and filter the data.

Biochemical and Enzymatic Pathways of Labetalol Hydrochloride Metabolism

Identification and Characterization of Metabolites

The metabolic profile of labetalol (B1674207) is characterized by the formation of several key products, including glucuronide conjugates, N-dealkylation products, and hydroxylated metabolites. drugbank.comnih.govsemanticscholar.org

Glucuronidation represents the major metabolic pathway for labetalol. pharmacophorejournal.comfda.govnih.gov This process involves the covalent addition of a glucuronic acid moiety to the labetalol molecule, significantly increasing its water solubility and facilitating its excretion.

The primary metabolites formed are glucuronide conjugates. nih.govfda.gov.phdrugbank.com These include an O-phenyl-glucuronide, formed at the phenolic hydroxyl group, and an N-glucuronide. pharmacophorejournal.comnih.govdrugbank.com Another significant metabolite is the O-alkyl glucuronide, which is formed by conjugation at the secondary alcohol group. pharmacophorejournal.com In vitro studies using human liver microsomes have identified the formation of a phenolic glucuronide (labetalol benzyl (B1604629) glucuronide metabolite II) and an aliphatic glucuronide (possibly labetalol glucuronide metabolite X). pharmgkb.org Labetalol has three potential sites for glucuronidation: the phenolic-OH group, the benzylic-OH group, and a secondary amine group, leading to the formation of Gluc-1, Gluc-2, and N-glucuronide (Gluc-3) metabolites, respectively. frontiersin.orgresearchgate.netnih.govresearchgate.net

These glucuronide metabolites are found in plasma and are subsequently eliminated from the body through urine and, via bile, into the feces. fda.gov.phfda.govpfizer.compfizermedicalinformation.com Approximately 55% to 60% of a labetalol dose is excreted in the urine as conjugates or as the unchanged drug within the first 24 hours. fda.gov.phfda.govpfizer.compfizermedicalinformation.com

Table 1: Major Glucuronide Metabolites of Labetalol

| Metabolite Name | Site of Glucuronidation | Primary Forming Enzyme |

| O-phenyl-glucuronide (Gluc-1) | Phenolic-OH group | UGT1A1 |

| Benzylic-OH glucuronide (Gluc-2) | Benzylic-OH group | UGT2B7 |

| N-glucuronide (Gluc-3) | Secondary amine | Not fully characterized |

| O-alkyl glucuronide | Secondary alcohol group | Not fully characterized |

While glucuronidation is the primary metabolic route, N-dealkylation also contributes to the biotransformation of labetalol. nih.govdrugbank.com Studies have identified the formation of a 3-amino-1-phenyl butane (B89635) derivative as a metabolite. nih.govsemanticscholar.org This initial N-dealkylation product can be further metabolized. nih.govdrugbank.com The D-hydroxy derivative of 3-amino-1-phenyl butane has also been detected as a subsequent metabolite. nih.govsemanticscholar.org

Cytochrome P450 (P450) enzymes are involved in the oxidative metabolism of labetalol, leading to the formation of hydroxylated metabolites. nih.govsemanticscholar.org Specifically, P450-dependent hydroxylation can occur at the C3 position of the benzamide (B126) ring, resulting in a family of catechol-like metabolites. nih.govsemanticscholar.org These hydroxylated intermediates can then undergo ring cyclization to form two novel indolic metabolites. nih.govsemanticscholar.org Initial experiments have identified a labetalol 3-hydroxylated metabolite (VI) in human urine. pharmgkb.orgpharmgkb.org

Analytical Chemistry Methodologies for Labetalol Hydrochloride Research

Chromatographic Techniques for Analysis and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful separation capabilities, making it indispensable for the analysis of labetalol (B1674207) hydrochloride, often in the presence of impurities, degradation products, or other active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of labetalol hydrochloride. nih.govresearchgate.netresearchgate.net The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method allows for the effective separation of labetalol from its degradation products under various stress conditions, such as acidic, basic, oxidative, and thermal degradation. wisdomlib.org This capability is essential for ensuring the stability and quality of the drug product over its shelf life. wisdomlib.org

Method validation is a critical aspect of HPLC analysis, ensuring the reliability and reproducibility of the results. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wisdomlib.org For instance, one validated RP-HPLC method demonstrated a linear response for this compound concentrations in the range of 10 to 50 µg/ml, with a correlation coefficient (R²) of 0.999. wisdomlib.orgukaazpublications.com The sensitivity of this method was highlighted by a limit of detection (LOD) of 0.24 µg/ml and a limit of quantification (LOQ) of 0.72 µg/ml. wisdomlib.org The robustness of these methods is often confirmed through minimal variation in results across different analysts and trials. wisdomlib.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Methanol (B129727):Water (70:30 v/v) wisdomlib.orgukaazpublications.com |

| Flow Rate | 1 ml/min wisdomlib.orgukaazpublications.com |

| UV Detection | 246 nm wisdomlib.orgukaazpublications.com |

| Retention Time | ~6.3 minutes wisdomlib.orgukaazpublications.com |

| Linearity Range | 10-50 µg/ml wisdomlib.orgukaazpublications.com |

| Correlation Coefficient (R²) | 0.999 wisdomlib.orgukaazpublications.com |

| LOD | 0.24 µg/ml wisdomlib.org |

| LOQ | 0.72 µg/ml wisdomlib.org |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that couple the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. derpharmachemica.com

GC-MS has been utilized in the investigation of the thermal behavior of this compound. daneshyari.com By analyzing the degradation products, researchers can propose mechanisms for its thermal decomposition. daneshyari.com It's important to note that some GC-MS data for labetalol are based on predicted spectra and require further experimental confirmation for definitive identification.

LC-MS/MS, a tandem mass spectrometry technique, is particularly valuable for the stereoselective analysis of labetalol in human plasma. nih.gov Labetalol has four stereoisomers, and LC-MS/MS methods have been developed to separate and quantify each one. nih.gov This is crucial for pharmacokinetic studies, as different stereoisomers can exhibit different pharmacological activities. nih.gov For example, a validated LC-MS/MS method for the analysis of labetalol stereoisomers in human plasma reported a quantitation limit of 0.5 ng/ml for each stereoisomer. nih.gov Another LC-MS/MS method for the estimation of labetalol in human plasma used a liquid-liquid extraction procedure and achieved a lower limit of quantitation of 3.1800 ng/mL. researchgate.netresearchgate.net

Table 2: Comparison of LC-MS/MS Methods for Labetalol Analysis in Human Plasma

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Quantitation Limit | 0.5 ng/ml (for each stereoisomer) | 3.1800 ng/mL |

| Extraction Method | Methyl tert-butyl ether extraction | Liquid/liquid extraction with ethyl acetate |

| Column | Chirobiotic V | Phenomenax Luna C18 |

| Internal Standard | Not specified | Metoprolol |

| Mass Transitions (m/z) | Not specified | Labetalol: 329.01→161.95, Metoprolol: 267.99→115.86 |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of drugs in both pure form and pharmaceutical formulations. analyticaltoxicology.com For this compound, TLC is employed for purity testing to detect and identify any related substances or impurities. pmda.go.jpscribd.com

A validated TLC-densitometric method has been developed for the estimation of this compound in tablets. researchgate.net This method involves chromatography on aluminum-backed silica (B1680970) gel plates with a mobile phase of ethyl acetate, methanol, and ammonia (B1221849). researchgate.netresearchgate.net The resulting spots are then quantified using a TLC scanner. researchgate.net The validated calibration range for one such method was found to be 400-2400 ng per band with a high correlation coefficient (r² = 0.9910). researchgate.net The accuracy of the method was confirmed by recovery studies, with results typically in the range of 98.62-100.50%. researchgate.net

Spectrophotometric Methods for this compound Determination

Spectrophotometric methods offer a simpler and more economical alternative to chromatographic techniques for the quantitative analysis of this compound, particularly in pharmaceutical formulations. researchgate.netjddtonline.info

Kinetic Spectrophotometry

Kinetic spectrophotometry is based on measuring the rate of a chemical reaction involving the analyte. A simple and sensitive kinetic spectrophotometric method has been developed for the determination of this compound. researchgate.netresearchgate.netscielo.org.mxjmcs.org.mx This method is based on the oxidation of the drug with alkaline potassium permanganate (B83412) at room temperature. researchgate.netresearchgate.netscielo.org.mxjmcs.org.mx The increase in absorbance of the colored manganate (B1198562) ions is measured at 605 nm. researchgate.netresearchgate.netjmcs.org.mx Both the initial rate and fixed-time methods can be used for quantification. researchgate.netresearchgate.netjmcs.org.mx These methods have demonstrated linearity over specific concentration ranges, for instance, 2-14 µg/mL for the initial rate method and 1-10 µg/mL for the fixed-time method. researchgate.netjmcs.org.mx

Another kinetic spectrophotometric method involves the reaction of labetalol with a mixture of potassium iodate (B108269) and potassium iodide, producing a yellow-colored product that absorbs at 351 nm. researchgate.net

Spectrofluorimetric Methods

Spectrofluorimetry is a highly sensitive technique that measures the fluorescence of a substance. Several spectrofluorimetric methods have been developed for the determination of this compound. nih.govresearchgate.net

One method involves measuring the native fluorescence of labetalol at an emission wavelength of 432 nm after excitation at 312 nm. nih.gov This direct method is simple and has a linear range of 1.25-30 µg/ml with a detection limit of 0.24 µg/ml. nih.gov

Another approach is based on the formation of a fluorescent ternary complex between labetalol, zinc (II), and eosin. nih.gov The fluorescence intensity of this complex is measured at an emission wavelength of 452 nm after excitation at 317 nm. nih.gov This method offers higher sensitivity, with a linear range of 0.5-4 µg/ml and a detection limit of 0.08 µg/ml. nih.gov

Derivatization reactions can also be employed to enhance fluorescence. One such method involves the reaction of labetalol with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product that can be measured spectrofluorimetrically. nih.gov This method has been successfully applied to the determination of labetalol in spiked human plasma. nih.gov

Table 3: Comparison of Spectrofluorimetric Methods for this compound Determination

| Method | Principle | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linear Range (µg/ml) | Detection Limit (µg/ml) |

|---|---|---|---|---|---|

| Native Fluorescence nih.gov | Direct measurement of labetalol's fluorescence | 312 | 432 | 1.25-30 | 0.24 |

| Ternary Complex Formation nih.gov | Formation of a complex with Zinc (II) and eosin | 317 | 452 | 0.5-4 | 0.08 |

| Derivatization with NBD-Cl nih.gov | Reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | 476 | 540 | 0.10-2.0 | Not Specified |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and speed. jddtonline.infoderpharmachemica.com The principle of this method lies in the measurement of the amount of ultraviolet or visible radiation absorbed by a substance in solution. This compound exhibits characteristic absorbance maxima in the UV region, which can be utilized for its quantification.

Research has shown that the wavelength of maximum absorbance (λmax) for this compound can vary depending on the solvent used. For instance, in distilled water, a λmax of 219.20 nm has been reported. jddtonline.info Another study identified a λmax of 219 nm. ijrpr.com When using 0.5N Sodium Hydroxide as the solvent, the λmax was observed at 245.3 nm. derpharmachemica.com A different spectrophotometric method, based on the coupling reaction with 4-aminobenzenesulfonic acid, resulted in a colored azo compound with a maximum absorbance at 395 nm. researchgate.net

The Area Under Curve (AUC) method is another UV spectrophotometric approach that has been successfully applied for the estimation of this compound. jddtonline.info This method involves calculating the area under the UV spectrum of the drug over a specific wavelength range. One study utilized the wavelength range of 200-400 nm for this purpose. jddtonline.info

Linearity, a critical parameter in method validation, has been established in various concentration ranges. For example, linearity was observed in the range of 5-25 µg/ml in distilled water and 20-45 µg/ml in 0.5N NaOH. jddtonline.infoderpharmachemica.com A method involving an azo compound formation demonstrated linearity in the concentration range of 0.8-17.6 µg/mL. researchgate.net

Interactive Table: UV-Visible Spectrophotometric Methods for this compound

| Method Type | Solvent/Reagent | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) |

| Absorption Maxima | Distilled Water | 219.20 | 5-25 | 0.9788 jddtonline.info |

| Absorption Maxima | 0.5N NaOH | 245.3 | 20-45 | >0.998 derpharmachemica.com |

| Azo-coupling | 4-aminobenzenesulfonic acid | 395 | 0.8-17.6 | 0.9999 researchgate.net |

| Area Under Curve | Distilled Water | 200-400 | 5-25 | 0.9788 jddtonline.info |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Characterization

Electrochemical methods, particularly voltammetric techniques, provide sensitive and selective means for the determination and characterization of this compound. chempap.org These methods are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as the potential is varied.

Cyclic Voltammetry (CV) has been employed to investigate the electrochemical behavior of this compound. ijcce.ac.irresearchgate.net Studies using a glassy carbon electrode (GCE) have shown that Labetalol undergoes an irreversible oxidation process. ijcce.ac.irresearchgate.netijcce.ac.ir A single, well-defined anodic peak is typically observed, with no corresponding peak on the reverse scan, confirming the irreversible nature of the electrode reaction. ijcce.ac.irresearchgate.net The oxidation process is often diffusion-controlled. ijcce.ac.irresearchgate.net

The electrochemical oxidation is thought to occur on the amide and phenolic groups of the salicylamide (B354443) portion of the Labetalol molecule. chempap.org The pH of the supporting electrolyte significantly influences the peak potential and peak current. chempap.org

Different voltammetric techniques have been developed for the quantitative analysis of this compound. chempap.org These include linear sweep voltammetry (LSV) and differential pulse voltammetry (DPV), which often exhibit high sensitivity. chempap.orgresearchgate.net For instance, DPV has been shown to have a lower detection limit compared to LSV. chempap.orgresearchgate.net

Ion-selective electrodes (ISEs) have also been developed for the potentiometric determination of this compound. nih.govresearchgate.net These sensors, often incorporating ionophores within a PVC matrix, demonstrate good selectivity and a Nernstian response over a specific concentration range. nih.govresearchgate.net

Interactive Table: Electrochemical Data for this compound Analysis

| Technique | Electrode | Supporting Electrolyte (pH) | Key Finding |

| Cyclic Voltammetry | Glassy Carbon Electrode | 0.1M NaOH ijcce.ac.irresearchgate.net | Irreversible oxidation process ijcce.ac.irresearchgate.net |

| Cyclic Voltammetry | Carbon Paste Electrode | Britton-Robinson buffer (pH 2.0) chempap.org | Adsorption-controlled anodic peak chempap.org |

| Differential Pulse Voltammetry | Carbon Paste Electrode | Britton-Robinson buffer (pH 2.0) | LOD: 1.0 × 10⁻⁸ mol dm⁻³ chempap.org |

| Linear Sweep Voltammetry | Carbon Paste Electrode | Britton-Robinson buffer (pH 2.0) | LOD: 1.0 × 10⁻⁶ mol dm⁻³ chempap.org |

| Ion-Selective Electrode | PVC membrane with ionophore | pH 2.00–5.10 | Nernstian slope of 53.00-59.60 mV/decade nih.govresearchgate.net |

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by selectively quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. wisdomlib.orgwjpr.net For this compound, various stability-indicating methods, predominantly based on High-Performance Liquid Chromatography (HPLC), have been developed and validated. wisdomlib.orgwjpr.netscispace.com

Forced degradation studies are an integral part of developing these methods. wisdomlib.orgwjpr.netscispace.com this compound is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolysis to generate potential degradation products. wisdomlib.orgwjpr.netscispace.comamazonaws.com The developed analytical method must then demonstrate its ability to separate the intact drug from these degradation products. wisdomlib.orgwjpr.netamazonaws.com

Reverse-phase HPLC (RP-HPLC) is the most common technique used for this purpose. wisdomlib.orgwjpr.netscispace.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent (like acetonitrile (B52724) and/or methanol). wisdomlib.orgscispace.com UV detection is commonly employed, with wavelengths around 230 nm or 246 nm being reported. wisdomlib.orgscispace.com

Successful stability-indicating methods for this compound have demonstrated effective separation of the main drug peak from the peaks of its degradation products, confirming the specificity and robustness of the method. wisdomlib.orgwjpr.netscispace.com Some studies have reported that while the drug undergoes degradation under various stress conditions, the developed methods can effectively resolve the analyte from these degradants. wjpr.netamazonaws.comukaazpublications.com Other research has indicated that under certain forced degradation conditions, no significant degradation products were observed, but the method was still able to separate a known impurity. scispace.com

Spectrophotometric methods have also been adapted to be stability-indicating. ukaazpublications.comresearchgate.net These methods, such as dual wavelength and derivative ratio spectrophotometry, can determine this compound in the presence of its oxidative degradation product. ukaazpublications.comresearchgate.net

Physicochemical Interaction Studies with Excipients (e.g., FTIR Spectroscopy)

FTIR spectroscopy works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. By comparing the FTIR spectrum of the pure drug with the spectra of physical mixtures of the drug and various excipients, any significant interactions can be detected. wjpmr.comijpsr.com

The absence of major shifts in the characteristic absorption peaks of this compound in the presence of excipients indicates a lack of chemical interaction. ijpsr.comjddtonline.info Research on this compound has utilized FTIR to confirm its compatibility with a range of polymers commonly used in pharmaceutical formulations, such as Hydroxypropyl Methylcellulose (HPMC), Methyl Cellulose, PVP, Ethylcellulose, and Sodium alginate. wjpmr.comijpsr.com These studies have generally concluded that there are no significant physicochemical interactions between this compound and the tested excipients, as the characteristic peaks of the drug remain unchanged in the physical mixtures. wjpmr.comijpsr.comjddtonline.info

Method Validation and Quality Control Standards

The validation of analytical methods is a mandatory requirement for ensuring the reliability and accuracy of results in pharmaceutical quality control. arlok.com All analytical methods developed for the analysis of this compound must be validated according to guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA). arlok.com

Method validation involves the evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose. These parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scispace.comarlok.com For stability-indicating methods, this involves showing that the drug peak is well-resolved from degradation product peaks. wisdomlib.orgamazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.orgarlok.com This is typically evaluated by linear regression analysis and expressed by the correlation coefficient (r²). jddtonline.infowisdomlib.org

Accuracy: The closeness of the test results obtained by the method to the true value. arlok.com It is often assessed using recovery studies by spiking a known amount of the drug into a blank matrix. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. arlok.com It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. arlok.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wisdomlib.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.orgscispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.orgamazonaws.com

Validated methods for this compound, whether HPLC or spectrophotometric, are essential for routine quality control analysis, ensuring that the drug in its pure form and in pharmaceutical formulations meets the required standards of identity, strength, quality, and purity. jddtonline.infowisdomlib.org

Impurity Profiling and Characterization in Labetalol Hydrochloride

Identification and Structural Elucidation of Process-Related Impurities

Process-related impurities in Labetalol (B1674207) Hydrochloride can arise from the synthetic route, starting materials, intermediates, and reagents used during manufacturing. quickcompany.in The identification and structural elucidation of these impurities are paramount for controlling them within acceptable limits as per regulatory guidelines like those from the International Council for Harmonisation (ICH). quickcompany.in

Advanced analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating impurities from the main drug substance. vulcanchem.comresearchgate.net For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing information on molecular weight and fragmentation patterns. amazonaws.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy further aid in confirming the exact structure of the impurities. amazonaws.com

Several specific impurities related to the Labetalol Hydrochloride manufacturing process have been identified and characterized. These are often designated by letters in pharmacopoeias or given specific chemical names.

Labetalol Impurity A : Also known as Labetalol-1-carboxylic Acid, this impurity is recognized in the European Pharmacopoeia (EP). vulcanchem.com It is a structural variant of Labetalol and its presence is a critical quality attribute to be monitored. vulcanchem.com

Labetalol Impurity C : This impurity is identified as 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide or 5-[(1RS)-2-(Benzylamino)-1-hydroxyethyl]-2-hydroxybenzamide. clearsynth.com

Labetalol Impurity D : Chemically known as 5-[(1RS)-2-Amino-1-hydroxyethyl]-2-hydroxybenzamide, this is another impurity listed in the European Pharmacopoeia. synzeal.combiosynth.com It can be formed during the synthesis process. chemicalbook.com

Labetalol Ketone (Labetalone) : Also referred to as Labetalol EP Impurity F, this impurity has the chemical name 2-Hydroxy-5-[2-[[(1RS)-1-methyl-3-phenylpropyl]amino]acetyl]benzamide. chemicea.comveeprho.compharmaffiliates.com It is a key intermediate and a potential impurity in the final product.

N-Nitroso Labetalol : This is a nitrosamine (B1359907) impurity that can form from the reaction of nitrites with the secondary amine present in the Labetalol structure. veeprho.comchemicea.com The control of nitrosamine impurities is of high importance due to their potential mutagenic properties. waters.comlabrulez.com

Interactive Data Table: Key Process-Related Impurities of this compound

| Impurity Name | Other Names | CAS Number | Molecular Formula |

| Labetalol Impurity A | Labetalol-1-carboxylic Acid; Labetalol USP Related Compound A | 1391051-99-2 | C19H23NO4 nih.gov |

| Labetalol Impurity C | 5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide | 30566-92-8 clearsynth.com | C23H22N2O3 |

| Labetalol Impurity D | 5-[(1RS)-2-Amino-1-hydroxyethyl]-2-hydroxybenzamide | 32780-65-7 synzeal.com | C9H12N2O3 synzeal.combiosynth.com |

| Labetalol Ketone | Labetalone; Labetalol EP Impurity F | 85665-85-6 chemicea.comveeprho.com | C19H22N2O3 chemicea.comveeprho.com |

| N-Nitroso Labetalol | N-Nitroso Labetolol | 2820170-74-7 | C19H23N3O4 |

Degradation Product Analysis and Pathways

Stability testing of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) is crucial to identify potential degradation products. wisdomlib.orgafjbs.com These studies help in establishing the degradation pathways and the stability-indicating nature of the analytical methods. ukaazpublications.com

Forced degradation studies have shown that Labetalol can degrade under certain conditions. wisdomlib.orgukaazpublications.com For instance, the drug is susceptible to degradation in acidic, basic, and oxidative environments. ukaazpublications.com The identification of these degradation products is essential for ensuring that the analytical methods used for routine quality control can separate them from the parent drug and other impurities. scispace.com

Development of Reference Standards for Impurities

The accurate quantification of impurities relies on the availability of high-purity reference standards. synzeal.comlgcstandards.com These standards are used for the identification and calibration in analytical methods. Pharmaceutical reference standards for Labetalol impurities, including those specified in pharmacopoeias, are synthesized and thoroughly characterized to confirm their identity and purity. synzeal.com The availability of these standards is crucial for method validation and for ensuring the accuracy of impurity testing in both the drug substance and the finished product. veeprho.comsynzeal.com

Analytical Strategies for Impurity Quantification and Control

A variety of analytical strategies are employed for the quantification and control of impurities in this compound. drugbank.com Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique due to its high sensitivity, specificity, and resolving power. researchgate.netafjbs.combohrium.com

Method development and validation are performed according to ICH guidelines to ensure that the analytical method is suitable for its intended purpose. researchgate.netbohrium.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netscispace.com For instance, a validated RP-HPLC method might demonstrate linearity over a specific concentration range with a high correlation coefficient (r² > 0.99). ukaazpublications.comresearchgate.net

For highly sensitive analysis, especially for nitrosamine impurities like N-Nitroso Labetalol, LC-MS/MS methods are developed. waters.comlcms.cz These methods can achieve very low limits of detection and quantification, often in the parts-per-million (ppm) range, which is necessary to meet the stringent regulatory limits for such impurities. waters.comlcms.cz

The ultimate goal of these analytical strategies is to ensure that the levels of all impurities in this compound are consistently monitored and controlled within the established specifications, thereby guaranteeing the quality, safety, and efficacy of the medication. vulcanchem.com

In Vitro and Preclinical Mechanistic Pharmacological Investigations of Labetalol Hydrochloride

Receptor Binding Affinity and Selectivity Studies

In vitro studies have been instrumental in elucidating the receptor binding characteristics of labetalol (B1674207). These investigations have consistently demonstrated its affinity for both alpha and beta-adrenergic receptors. medchemexpress.comchemsrc.comccjm.org

Labetalol exhibits a higher affinity for beta-adrenergic receptors than for alpha-adrenergic receptors. medchemexpress.comchemsrc.comccjm.org Studies on guinea pig cardiac and lung membranes revealed IC50 values of 0.8 µM and 4.0 µM for beta-adrenergic sites, respectively. medchemexpress.comchemsrc.commedchemexpress.cn In contrast, its affinity for alpha-adrenergic binding sites on rabbit uterine membranes showed an IC50 value of 15 µM. medchemexpress.comchemsrc.commedchemexpress.cn This indicates a significantly greater binding affinity for beta-receptors in cardiac tissue compared to alpha-receptors in uterine tissue, with a reported 19-fold greater affinity for the former. medchemexpress.comchemsrc.com Further research has quantified this difference, suggesting the affinity of labetalol is approximately 10 times higher for beta-adrenoceptors than for alpha-adrenoceptors. ccjm.org

Comparatively, labetalol's affinity for the alpha-adrenoceptor is about 10 times less than that of phentolamine, and its affinity for the beta-adrenoceptor is roughly 10 times less than that of propranolol (B1214883). ccjm.org The ratio of alpha- to beta-blockade has been estimated to be approximately 1:3 following oral administration and 1:7 after intravenous administration in humans. pfizer.com

Table 1: IC50 Values of Labetalol Hydrochloride on Various Membranes

| Receptor Type | Tissue Source | IC50 Value (µM) |

|---|---|---|

| β-adrenergic | Guinea pig cardiac membranes | 0.8 medchemexpress.comchemsrc.commedchemexpress.cn |

| β-adrenergic | Guinea pig lung membranes | 4.0 medchemexpress.comchemsrc.commedchemexpress.cn |

| α-adrenergic | Rabbit uterine membranes | 15 medchemexpress.comchemsrc.commedchemexpress.cn |

Kinetic binding assays provide a deeper understanding of the dynamic interaction between a drug and its receptor. For beta-adrenergic receptors, competition kinetic binding assays have been utilized to assess the kinetic parameters of various ligands. nih.gov These assays typically involve the simultaneous addition of a radioligand and a competing drug (like labetalol) to a receptor preparation. nih.gov This method allows for the determination of the association and dissociation rates of the unlabeled compound. scispace.com While specific kinetic binding data for labetalol was not detailed in the provided search results, the methodology described is a standard approach for characterizing the binding kinetics of adrenergic receptor ligands.

Cellular and Tissue-Level Mechanistic Responses

Chronic administration of labetalol has been shown to influence adrenergic receptor density, particularly in the central nervous system. In a study involving neonatal Wistar rats, chronic treatment with labetalol resulted in a significant increase in hypothalamic α1-receptor binding by 39%. medchemexpress.commedchemexpress.cn However, this treatment did not lead to long-term alterations in receptor density in adulthood. medchemexpress.commedchemexpress.cn This suggests an age-dependent regulatory effect of labetalol on adrenergic receptors in the brain.

Labetalol also modulates the metabolism of neurotransmitters, specifically norepinephrine (B1679862). The same study in neonatal rats demonstrated that chronic labetalol treatment elevated the ratio of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) to norepinephrine (NA) by 20% to 100%. medchemexpress.commedchemexpress.cn This indicates an increased turnover of norepinephrine in the hypothalamus. medchemexpress.commedchemexpress.cn In hypertensive human subjects, intravenous labetalol injection led to higher plasma noradrenaline concentrations at rest, when standing, and during exercise. nih.gov Plasma adrenaline levels were also increased in the standing position. nih.gov These changes are consistent with the drug's alpha-adrenergic blocking properties. nih.gov

The formulation of a drug can significantly impact its permeation and release. In vitro studies on transdermal therapeutic systems (TTS) for this compound have provided insights into these mechanisms. One study developed a matrix-type TTS using a combination of Eudragit E PO/Eudragit RL 100 and Plasdone S 630. nih.gov The optimized formulation demonstrated a maximum drug release of 92.43% and a permeation of 76.24% over 48 hours through human cadaver skin. nih.govingentaconnect.com The release kinetics were analyzed using the Korsmeyer-Peppas model, which suggested a first-order release mechanism. nih.govingentaconnect.com Another study on a transdermal patch composed of Eudragit RL 100 and Eudragit RS 100 reported 90.26% drug release in 48 hours and 85.19% permeation in 24 hours. jddtonline.info These studies highlight the potential for sustained drug delivery through transdermal systems, governed by the properties of the polymer matrix.

Computational and Molecular Modeling Studies of Labetalol Hydrochloride

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as labetalol (B1674207), and its receptor at an atomic level. researchgate.net These techniques are crucial in drug discovery for understanding binding modes, affinities, and the stability of the ligand-receptor complex. researchgate.netnih.gov

While specific docking studies of labetalol with its primary targets, the alpha-1 and beta-adrenergic receptors, are not extensively detailed in publicly available literature, related research provides a framework for understanding these interactions. Docking studies are frequently used to analyze ligand recognition in β-adrenergic receptors and have been instrumental in the discovery of new lead compounds. semanticscholar.org MD simulations can further refine the docked poses, providing information on the stability of the complex and the dynamic nature of the interactions over time. nih.gov

Interestingly, molecular docking has been employed to explore potential alternative applications for labetalol. In one such study, labetalol was identified as a potential inhibitor of the papain-like protease (PLpro) of SARS-CoV-2 through virtual screening of FDA-approved drugs. nih.gov Subsequent MD simulations over a 50-nanosecond timescale were performed to confirm the stability of the labetalol-PLpro complex. nih.gov Another computational study identified labetalol as a potential high-affinity inhibitor for sialidase, a virulence factor in Cutibacterium acnes, with a calculated binding energy of -9.9 kcal/mol. ualberta.ca Further MD simulations in this study supported the stability of the labetalol-sialidase complex. ualberta.ca Additionally, labetalol was investigated in a repurposing study targeting p21-activated kinase 1 (PAK1), where it was shown to have interactions with key residues like Tyr346, Glu315, and Asp407. researchgate.net

These studies, while not focused on labetalol's primary antihypertensive targets, demonstrate the utility of docking and MD simulations in characterizing the molecular interactions of labetalol hydrochloride. The binding affinities and interaction patterns observed in these alternative targets underscore the molecule's potential for diverse molecular recognition.

Table 1: Examples of Labetalol Docking in Computational Studies

| Target Protein | Computational Method | Key Findings |

|---|---|---|

| SARS-CoV-2 PLpro | Molecular Docking & MD Simulation | Identified as a potential inhibitor through virtual screening; MD simulation confirmed complex stability. nih.gov |

| C. acnes Sialidase | Molecular Docking & MD Simulation | High binding energy of -9.9 kcal/mol; stable complex formation suggested by MD simulation. ualberta.ca |

| p21-Activated Kinase 1 (PAK1) | Molecular Docking & WaterMap Analysis | Aromatic hydrogen-bond interaction with Tyr346 and ionic contacts with Glu315 and Asp407 observed. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Labetalol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties or structural features of a series of compounds with their biological activities. nih.govnih.gov These models are instrumental in drug design for predicting the activity of novel analogues, thereby guiding the synthesis of more potent and selective therapeutic agents. nih.gov

Specific 3D-QSAR studies focusing exclusively on a series of labetalol analogues to delineate the structural requirements for alpha- and beta-adrenergic blockade are not widely available in the reviewed literature. However, the principles of QSAR are broadly applied to antihypertensive drugs and beta-blockers. nih.govscribd.com For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been conducted on various series of β-adrenoceptor agonists to understand the steric and electrostatic requirements for binding and selectivity.

A hypothetical QSAR study on labetalol analogues would involve several key steps:

Data Set Compilation: A series of labetalol analogues with measured biological activities (e.g., binding affinity for α1, β1, and β2 receptors) would be collected.

Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. These can include electronic (e.g., atomic charges), topological (e.g., connectivity indices), and 3D descriptors (e.g., steric and electrostatic fields in CoMFA).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using techniques like cross-validation and external validation with an independent test set of compounds. nih.gov

Such a model for labetalol analogues could help identify the key structural features on both the salicylamide (B354443) and the phenylbutylamine portions of the molecule that govern its dual receptor antagonism and selectivity, aiding in the design of new compounds with optimized pharmacological profiles.

Prediction of Metabolic Pathways through Computational Approaches

Computational methods are increasingly used to predict the metabolic fate of drug molecules, providing valuable information that can anticipate drug efficacy and potential toxicity. nih.gov For labetalol, which undergoes extensive first-pass metabolism, these predictive tools are particularly relevant.

Labetalol is known to be metabolized in humans primarily through oxidative reactions and the formation of glucuronide conjugates. nih.govscribd.com Computational systems like the META system and the Pathway Prediction System (PPS) utilize rule-based approaches based on known biochemical transformations to predict potential sites of metabolism on a molecule. nih.gov More advanced tools like MetaSite use a statistical approach to identify the most probable sites of metabolism by specific cytochrome P450 (CYP) enzymes. nih.gov Experimental findings have identified metabolites such as a 3-amino-1-phenyl butane (B89635) derivative and its hydroxylated form, as well as catechol-like metabolites resulting from P450-dependent hydroxylation of the benzamide (B126) ring. nih.gov

In a notable study aimed at predicting the extent of drug metabolism, in silico models were used alongside in vitro permeability data. Labetalol was used as a reference standard in Caco-2 cell permeability assays to differentiate between extensively and poorly metabolized drugs. The study found that a computational model, VolSurf+, could predict the extent of metabolism with a high degree of accuracy, with the area under the receiver operating characteristic curve being greater than 0.80. wikipedia.org A two-tier approach that first used the in silico permeability prediction to determine the extent of metabolism, followed by a model to predict the elimination route, achieved significant accuracy.

Table 2: Accuracy of a Two-Tier Approach for Predicting Drug Elimination Route Using in silico Permeability

| Elimination Route | Prediction Accuracy |

|---|---|

| Extensively Metabolized | 72 ± 9% |

| Biliarily Eliminated | 49 ± 10% |

| Renally Eliminated | 66 ± 7% |

Data from a study predicting elimination routes based on initial in silico permeability predictions.

These computational approaches, by predicting metabolic pathways and the extent of metabolism, play a crucial role in the early assessment of drug candidates like labetalol and its analogues.

Theoretical Characterization of Electrochemical Properties

The electrochemical behavior of a drug can provide insights into its oxidation-reduction mechanisms, which can be relevant to its metabolic pathways and analytical detection methods. Computational methods can be used to complement experimental electrochemical studies by calculating theoretical parameters.

A comparative study of labetalol using both cyclic voltammetry (CV) and computational methods provides detailed insights into its electrochemical properties. nih.gov Experimentally, using a glassy carbon electrode (GCE), labetalol exhibits a single, irreversible anodic peak, indicating an oxidation process involving the transfer of one electron. nih.gov

Computational chemistry was used to support these experimental findings by calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations help to validate the irreversible oxidation process observed experimentally. nih.gov The study successfully calculated several key electrochemical parameters for labetalol.

Table 3: Electrochemical and Computationally Derived Parameters of Labetalol

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Anodic Peak Potential | Epa | +0.67 | V |

| Anodic Peak Current | Ipa | 91.6 | µA |

| Transfer Coefficient | αn | 0.75 | - |

| Formal Potential | E⁰ | 0.63 | V |

| Heterogeneous Rate Constant | K⁰ | 1.46 x 10⁻⁴ | cm/s |

| Gibbs Free Energy | ΔG | -607.95 | C/mol |

Data obtained from a cyclic voltammetry study of Labetalol in 0.1M NaOH solution at 30±1°C. nih.gov

The agreement between the experimental electrochemical data and the computational analysis provides a robust characterization of labetalol's oxidative behavior, which is valuable for both pharmaceutical analysis and understanding potential metabolic transformations. nih.gov

Q & A

Q. What preclinical models assess this compound’s safety in pregnancy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.